- A convenient conversion of indoles to 3,3-dibromooxindoles and then to isatins, Tetrahedron Letters, 1984, 25(29), 3099-100

Cas no 91-56-5 (Isatin)

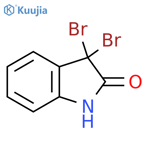

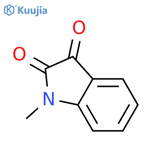

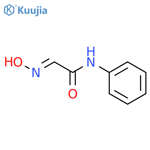

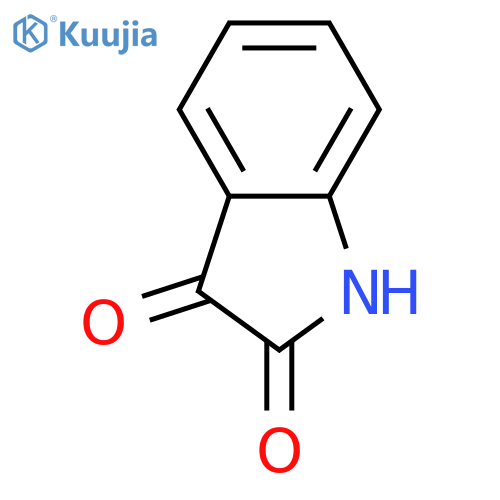

インジゴの酸化によって得られるヘテロ環式化合物であるイサチン(Isatin)は、C8H5NO2の化学式を持つ重要な有機中間体です。医薬品開発や染料合成において広く利用され、抗菌・抗炎症・抗がん活性など多様な生物学的特性を示します。その特異的な分子構造は、ケトン基とアミド基を有するインドール骨格に由来し、高い反応性と修飾可能性を備えています。特に、マルチコンポーネント反応における優れた基質として知られ、複雑なヘテロ環化合物の効率的な合成を可能にします。結晶性固体で安定性が高く、有機溶媒への溶解性に優れるため、実験室的取り扱いが容易な点も特徴です。

Isatin structure

商品名:Isatin

Isatin 化学的及び物理的性質

名前と識別子

-

- Indoline-2,3-dione

- IRSOGLADINEMALEATE

- ISATIN, PHARMACEUTICAL GRADE

- ISATIN, TECHNICAL GRADE

- Isatin, synthesis grade

- Isatin, reagent grade

- Indole-2,3-dione(Isatin)

- Isatin

- 1H-Indole-2,3-dione

- 2,3-Indolinedione

- ISATIN(RG)

- 2,3-dihydro-1H-indol-2,3-dione

- 2,3-INDOLEDIONE

- 2,3-KETOINDOLINE

- 2-methopropan-1-ol

- indole-2,3-dione

- Indoquinone

- ISATIC ANHYDRIDE

- Isotin

- 2,3-Dioxo-2,3-dihydroindole

- 2,3-Diketoindoline

- 2,3-Dioxoindoline

- o-Aminobenzoylformic anhydride

- Isatic acid lactam

- Isatine

- Isatinic acid anhydride

- NSC 9262

- Pseudoisatin

- Tribulin

- 2,3-dihydro-1H-indole-2,3-dione

- 2,3-dihydroindole-2,3-dione

- JXDYKVIHCLTXOP-UHFFFAOYSA-N

- 82X95S7M06

- Isatin, 98%

- 11864

- Indole-2,3-dione (8CI)

- 2,3-Indolindione

- MeSH ID: D007510

- MLSMR

- MLS001066355

- 91-56-5

- SMR000471835

- Isatin,98%

-

- MDL: MFCD00005718

- インチ: 1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)

- InChIKey: JXDYKVIHCLTXOP-UHFFFAOYSA-N

- ほほえんだ: O=C1C(=O)C2C(=CC=CC=2)N1

- BRN: 0383659

計算された属性

- せいみつぶんしりょう: 147.032028g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 147.032028g/mol

- 単一同位体質量: 147.032028g/mol

- 水素結合トポロジー分子極性表面積: 46.2Ų

- 重原子数: 11

- 複雑さ: 212

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 6

じっけんとくせい

- 色と性状: オレンジレッドの単一相結晶。

- 密度みつど: 1.3067 (rough estimate)

- ゆうかいてん: 200.0 to 204.0 deg-C

- ふってん: 360.3°C at 760 mmHg

- フラッシュポイント: 220 ºC

- 屈折率: 1.4700 (estimate)

- PH値: 7 (1.9g/l, H2O, 20℃)

- ようかいど: soluble

- すいようせい: Soluble in water (1.9 g/L at 20°C).

- あんていせい: Stable. Incompatible with strong acids.

- PSA: 46.17000

- LogP: 0.95940

- マーカー: 5104

- ぶんかい: 194 ºC

- ようかいせい: 熱エタノールに溶けやすく、エーテルに微溶解し、熱水、ベンゼン、アセトンに溶け、アルカリ金属水酸化物に溶ける。

Isatin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:2811

- WGKドイツ:1

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36-S24/25

- RTECS番号:NL7873000

-

危険物標識:

- 包装グループ:III

- 危険レベル:6.1(b)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:6.1(b)

- 包装等級:III

- リスク用語:R36/37/38

- TSCA:Yes

Isatin 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isatin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC9891-250 mg |

Isatin |

91-56-5 | >98% | 250mg |

$360.0 | 2022-02-28 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08743-500g |

Isatin |

91-56-5 | 97% | 500g |

387.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08743-1g |

Isatin |

91-56-5 | 97% | 1g |

0.00 | 2022-04-26 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08743-1000g |

Isatin |

91-56-5 | 97% | 1000g |

¥564 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I20481-20mg |

Isatin |

91-56-5 | ,HPLC≥98% | 20mg |

¥188.0 | 2023-09-07 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005277-100g |

Isatin |

91-56-5 | ≥98% | 100g |

¥46.00 | 2024-07-09 | |

| TRC | I627060-100g |

1H-Indole-2,3-dione |

91-56-5 | 100g |

$ 173.00 | 2023-09-07 | ||

| Cooke Chemical | A4982612-25G |

Isatin |

91-56-5 | AR | 25g |

RMB 50.40 | 2023-09-07 | |

| AstaTech | D70304-100/G |

ISATIN |

91-56-5 | 95% | 100g |

$28 | 2023-09-19 | |

| AK Scientific | A383-25g |

Isatin |

91-56-5 | 98% (HPLC) | 25g |

$21 | 2023-09-16 |

Isatin 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Iodine Catalysts: Sodium perchlorate Solvents: Dimethyl sulfoxide ; 2 h, 25 °C

リファレンス

- Electro-organic synthesis of isatins and hydrazones through C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization, Organic & Biomolecular Chemistry, 2023, 21(33), 6707-6714

合成方法 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Cupric acetate , Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 0.5 h, 50 °C

リファレンス

- Copper-catalyzed base-accelerated direct oxidation of C-H bond to synthesize benzils, isatins, and quinoxalines with molecular oxygen as terminal oxidant, Tetrahedron Letters, 2015, 56(12), 1575-1580

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Water Solvents: Methanol ; 2 h, reflux

リファレンス

- Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones, Organic Letters, 2022, 24(1), 27-32

合成方法 7

はんのうじょうけん

1.1 Reagents: Hexylamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(dibenzylideneacetone)palladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran

1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran

1.3 16 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt

1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran

1.3 16 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt

リファレンス

- A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 2857965-23-0 Solvents: Dimethylformamide ; 8 h, rt → 80 °C; 80 °C → rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

リファレンス

- Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox, Applied Catalysis, 2023, 321,

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 5 - 10 min, 0 °C

1.2 30 min, 0 °C

1.3 Reagents: Water

1.2 30 min, 0 °C

1.3 Reagents: Water

リファレンス

- Solvent Directed Diastereodivergent Synthesis of Spiro-Oxindoles with Quaternary Carbon Center Forming, European Journal of Organic Chemistry, 2023, 26(38),

合成方法 11

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; rt; 15 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt

リファレンス

- Direct Amidation of 2'-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin, Journal of Organic Chemistry, 2014, 79(11), 4984-4991

合成方法 12

合成方法 13

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid ; 4 min, rt

リファレンス

- A facile and environmental friendly method for C=N bond cleavage of imines using p-toluenesulfonic acid in solid state, Iranian Chemical Communication, 2017, 5(2), 1-11

合成方法 17

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethyl sulfoxide ; rt; 22 h, 120 °C

リファレンス

- An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp3)-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones, Organic & Biomolecular Chemistry, 2014, 12(42), 8512-8518

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 h, rt

リファレンス

- A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

合成方法 20

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Potassium dichromate Solvents: Water ; 1.5 h, 40 °C; 1.5 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Preparation, photoluminescence, semiconductor properties, and theoretical calculations for a novel zinc zero-dimensional structure complex, Journal of Chemical Research, 2019, 43(1-2), 58-62

合成方法 21

はんのうじょうけん

1.1 Reagents: Water Solvents: Methanol , Water

リファレンス

- Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles, Journal of the Chemical Society, 1989, (11), 2009-15

合成方法 22

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron oxide (Fe3O4) (Mn supported) Solvents: Acetonitrile , Decane ; 12 h, 3.5 bar, 80 °C

リファレンス

- MnO2@Fe3O4 Magnetic Nanoparticles as Efficient and Recyclable Heterogeneous Catalyst for Benzylic sp3 C-H Oxidation, Chemistry - An Asian Journal, 2019, 14(19), 3414-3423

Isatin Raw materials

- Indigo

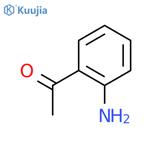

- 2'-Aminoacetophenone

- 1-methyl-2,3-dihydro-1H-indole-2,3-dione

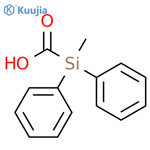

- (Methyl(diphenyl)silyl)formic Acid

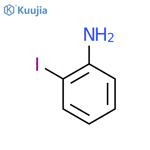

- 2-Iodoaniline

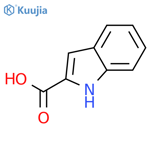

- 1H-indole-3-carboxylic acid

- Indole

- 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-

- 2-(N-hydroxyimino)-N-phenylacetamide

- Indole-2-carboxylic acid

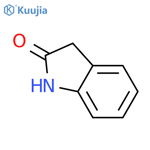

- Oxindole

- 3-[(4-methylphenyl)amino]-2H-indol-2-one

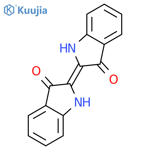

- Benzeneacetamide, 2-amino-N-hexyl-α-oxo-

Isatin Preparation Products

Isatin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:91-56-5)靛红

注文番号:LE5710501

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:91-56-5)Isatin

注文番号:LE2888

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:43

価格 ($):discuss personally

Isatin 関連文献

-

Shashidhar Nizalapur,?nder Kimyon,Nripendra Nath Biswas,Christopher R. Gardner,Renate Griffith,Scott A. Rice,Mike Manefield,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2016 14 680

-

Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837

-

Saba Mehreen,Aman Ullah,Humaira Nadeem,Necmi Dege,Muhammad Moazzam Naseer RSC Adv. 2022 12 1788

-

Mohsen Tavari,Sarel F. Malan,Jacques Joubert Med. Chem. Commun. 2016 7 1628

-

Sumit Kumar,Liang Gu,Gabriella Palma,Mandeep Kaur,Ashona Singh-Pillay,Parvesh Singh,Vipan Kumar New J. Chem. 2018 42 3703

91-56-5 (Isatin) 関連製品

- 39603-24-2(5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)

- 5588-87-4(4,5-Benzoisatin)

- 87-48-9(5-bromo-2,3-dihydro-1H-indole-2,3-dione)

- 574-17-4(1-Acetyl-1H-indole-2,3-dione)

- 608-05-9(5-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 39755-95-8(5-methoxy-2,3-dihydro-1H-indole-2,3-dione)

- 25128-35-2(2,3-Dioxoindoline-7-carboxylic acid)

- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)

- 723-89-7(1-phenyl-2,3-dihydro-1H-indole-2,3-dione)

- 133-32-4(4-(1H-indol-3-yl)butanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-56-5)Isatin, ≥ 98.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:91-56-5)Isatin

清らかである:99%

はかる:5kg

価格 ($):219.0